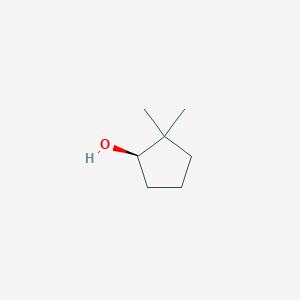
(1R)-2,2-dimethylcyclopentan-1-ol
Vue d'ensemble
Description
(1R)-2,2-dimethylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a cyclopentane ring with two methyl groups and a hydroxyl group attached to the first carbon atom. The (1R) designation indicates the specific spatial configuration of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-dimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2,2-dimethylcyclopentanone using a chiral reducing agent to ensure the desired (1R) configuration. Another method includes the use of Grignard reagents, where 2,2-dimethylcyclopentanone reacts with a suitable Grignard reagent followed by hydrolysis to yield the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of 2,2-dimethylcyclopentanone. This process is carried out under controlled conditions to ensure high yield and purity of the desired enantiomer. The use of chiral catalysts is crucial in this process to achieve the specific (1R) configuration.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethylcyclopentanone.
Reduction: Further reduction can lead to the formation of 2,2-dimethylcyclopentane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: 2,2-dimethylcyclopentanone
Reduction: 2,2-dimethylcyclopentane
Substitution: Various halogenated derivatives depending on the reagent used
Applications De Recherche Scientifique
(1R)-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1R)-2,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethylcyclopentanone: The ketone form of the compound, which lacks the hydroxyl group.
2,2-dimethylcyclopentane: The fully reduced form, which lacks both the hydroxyl and carbonyl groups.
(1S)-2,2-dimethylcyclopentan-1-ol: The enantiomer of the compound with the opposite spatial configuration.
Uniqueness
(1R)-2,2-dimethylcyclopentan-1-ol is unique due to its specific (1R) configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
(1R)-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBHIQGEGSCJF-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@H]1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


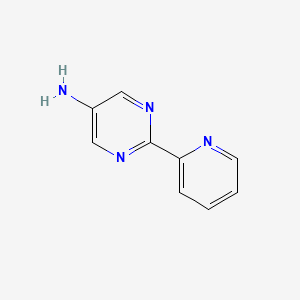
![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
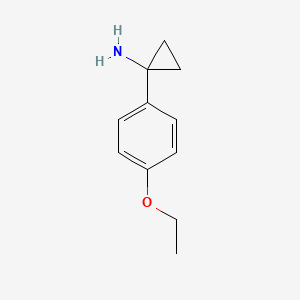
![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

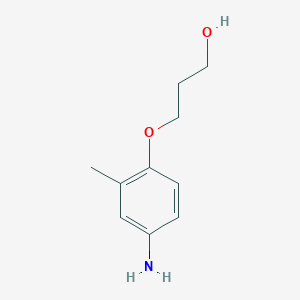
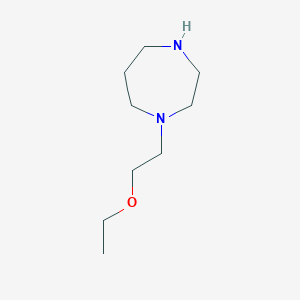
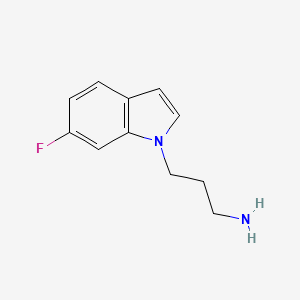
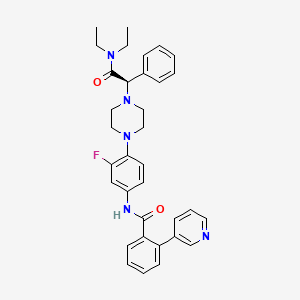
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
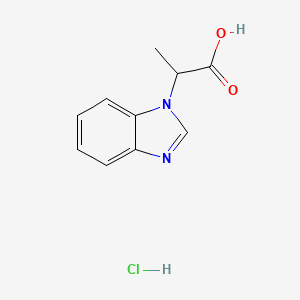
![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)
